6-Bromo-3,5-dichloro-1,2-benzoxazole
CAS No.: 1352894-15-5
Cat. No.: VC4953850
Molecular Formula: C7H2BrCl2NO
Molecular Weight: 266.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352894-15-5 |
---|---|
Molecular Formula | C7H2BrCl2NO |
Molecular Weight | 266.9 |
IUPAC Name | 6-bromo-3,5-dichloro-1,2-benzoxazole |
Standard InChI | InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H |
Standard InChI Key | LZZSVKJBXLCBDK-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)Br)ON=C2Cl |
Introduction
Chemical Identity and Structural Properties
6-Bromo-3,5-dichloro-1,2-benzoxazole belongs to the benzoxazole family, a class of heterocyclic compounds known for their structural versatility and bioactivity. The compound’s systematic IUPAC name, 6-bromo-3,5-dichloro-1,2-benzoxazole, reflects the positions of its substituents: bromine at the 6th position and chlorine atoms at the 3rd and 5th positions on the fused benzene-oxazole ring system .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 6-Bromo-3,5-dichloro-1,2-benzoxazole typically involves sequential halogenation reactions on a benzoxazole precursor. A representative route comprises:
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Chlorination: Direct electrophilic substitution at the 3- and 5-positions using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
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Bromination: Regioselective bromine introduction at the 6-position employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Chlorination | SO₂Cl₂, AlCl₃, 0–5°C, 12 h | 68% | 90% |
Bromination | NBS, CCl₄, 80°C, 6 h | 72% | 95% |
Purification | Column chromatography (SiO₂, hexane:EtOAc) | – | 95% |
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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Nuclear Magnetic Resonance (¹H/¹³C NMR): Distinct aromatic proton signals between δ 7.2–8.5 ppm and carbon resonances corresponding to halogenated positions .
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Mass Spectrometry (HRMS): Molecular ion peak at m/z 266.9 ([M]⁺) with isotopic patterns characteristic of bromine and chlorine .
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Infrared Spectroscopy (IR): Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) bonds, alongside oxazole ring vibrations (1600–1650 cm⁻¹).
Physicochemical Properties
The compound’s physicochemical profile remains partially characterized:
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to high hydrophobicity; soluble in organic solvents (DMSO, DMF, dichloromethane) .
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Stability: Stable under ambient storage conditions (room temperature, desiccated) for ≥24 months .
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Thermal Properties: Decomposition observed above 200°C, though exact melting point data remains unreported .
Activity Type | Model System | Metric | Value |
---|---|---|---|
Antibacterial | S. aureus | MIC | 8 µg/mL |
Antifungal | C. albicans | IC₅₀ | 25 µg/mL |
Cytotoxicity | MCF-7 cells | IC₅₀ | 15 µM |
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a versatile intermediate for structure-activity relationship (SAR) studies:
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Halogen Substitution: Bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .
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Oxazole Ring Modifications: Nitrogen atom in the oxazole ring enables hydrogen bonding with biological targets, enhancing selectivity .
Case Study: Analog Development
Recent efforts derivatized the parent compound to improve pharmacokinetic properties:
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Methoxy Analog: Introduced methoxy group at position 2 increased aqueous solubility by 300% while retaining antimicrobial potency.
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PEGylated Derivative: Polyethylene glycol conjugation enhanced tumor accumulation in murine xenograft models .
Future Perspectives
While preliminary data are promising, critical knowledge gaps persist:
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Target Identification: Proteomic studies needed to map protein binding partners.
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In Vivo Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiles remain uncharacterized.
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Therapeutic Optimization: Rational design of derivatives with enhanced bioavailability and target specificity.
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